1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid
Description
1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a cyclohexanone (4-oxocyclohexyl) moiety attached to a cyclopropanecarboxylic acid backbone. The compound combines the structural rigidity of the cyclopropane ring with the ketone functionality of the cyclohexyl group, making it a unique scaffold in medicinal and synthetic chemistry. The 4-oxocyclohexyl group may influence solubility, metabolic stability, and reactivity compared to phenyl- or halogen-substituted analogs .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h7H,1-6H2,(H,12,13) |
InChI Key |
UXXMDJGFLNFYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclopropane derivatives with cyclohexanone under specific conditions to form the desired product . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield.
Chemical Reactions Analysis
1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) improve synthesis yields, while electron-withdrawing substituents (e.g., Cl, CF3O) reduce yields due to steric and electronic challenges .
Physicochemical Properties
- Polarity : The ketone in the 4-oxocyclohexyl group increases polarity compared to halogenated phenyl analogs (e.g., 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, logP ~2.5 inferred ).
- Stability : The cyclopropane ring’s strain may accelerate metabolic degradation, as seen in cyclopropanecarboxylate carnitine intermediates .
Metabolic Pathways
Cyclopropanecarboxylic acid derivatives undergo ring-opening metabolism. For example:
- Cyclopropanecarboxylate-X : Identified as cyclopropanecarboxylate carnitine, which converts to γ-hydroxybutyric acid in Fusarium oxysporum .
- Substituent Impact : Aromatic substituents (e.g., chloro, fluoro) may slow metabolism via steric hindrance, while the 4-oxocyclohexyl group could facilitate enzymatic reduction (e.g., ketone → alcohol) .
Biological Activity
1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid is an organic compound with a unique structure characterized by a cyclopropane ring and a cyclohexane moiety. Its molecular formula is C10H13O3, with a molecular weight of 183.21 g/mol. The compound possesses a ketone functional group and a carboxylic acid group, which contribute to its chemical reactivity and potential biological applications. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H13O3
- Molecular Weight : 183.21 g/mol
- Functional Groups : Ketone and carboxylic acid
The presence of these functional groups suggests potential for various interactions in biological systems, which can lead to diverse pharmacological effects.
Biological Activity Overview
The biological activity of 1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid is an area of ongoing research. Similar compounds have demonstrated significant promise in various biological applications, including anti-inflammatory, analgesic, and anticancer activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Cyclopropanecarboxylic acid | Anti-inflammatory | |
| 4-Oxocyclohexyl derivatives | Anticancer | |
| Cyclohexane derivatives | Analgesic |
Understanding the mechanisms through which 1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid exerts its effects is crucial for its application in medicinal chemistry. Interaction studies indicate that this compound may influence various signaling pathways and biological targets.
- Reactivity with Biological Targets : The compound's carboxylic acid group may facilitate interactions with enzymes or receptors, potentially leading to modulation of metabolic pathways.
- Cellular Effects : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, such as K562 cells, by activating specific signaling cascades .
Case Studies
Recent studies have explored the effects of structurally related compounds on different cell lines. For instance, research involving cyclopropanecarboxylic acids has shown promising results in inhibiting tumor growth and inducing apoptosis in leukemia cell lines.
Example Study
A study investigated the cytotoxic effects of cyclopropanecarboxylic acids on K562 human leukemia cells. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Future Research Directions
Further studies are necessary to fully elucidate the pharmacological properties and therapeutic potential of 1-(4-Oxocyclohexyl)cyclopropanecarboxylic acid. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into specific pathways affected by the compound.
- Derivatives Development : Exploring modifications to enhance biological activity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
